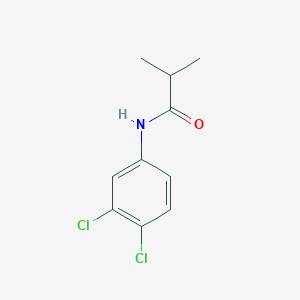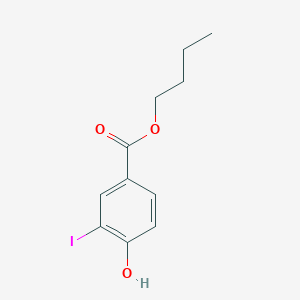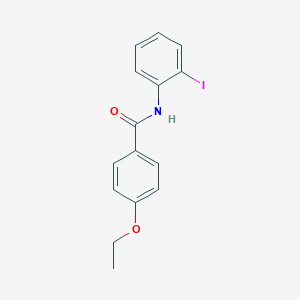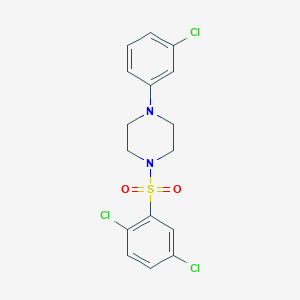
1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its ability to selectively damage noradrenergic neurons. This compound has been studied extensively in animal models to investigate the role of norepinephrine in various physiological and pathological processes.
作用机制
1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine selectively damages noradrenergic neurons by inducing oxidative stress and causing the release of noradrenaline from the nerve terminals. The released noradrenaline is then taken up by neighboring cells, leading to the accumulation of toxic metabolites and subsequent cell death. This mechanism of action has been well-characterized in the literature and has been confirmed by various studies using 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine.
Biochemical and Physiological Effects
The selective damage of noradrenergic neurons by 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has been shown to have various biochemical and physiological effects in animal models. These effects include changes in neurotransmitter levels, alterations in gene expression, and changes in behavior. For example, 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine-induced noradrenergic denervation has been shown to reduce dopamine levels in the prefrontal cortex and striatum, leading to deficits in working memory and attention. 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has also been shown to alter the expression of various genes involved in stress response and synaptic plasticity.
实验室实验的优点和局限性
1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has several advantages for lab experiments, including its selectivity for noradrenergic neurons, its well-established synthesis method, and its ability to induce long-lasting effects. However, there are also some limitations to using 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine in lab experiments. For example, the effects of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine can vary depending on the dose, route of administration, and animal species used. Additionally, the use of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine in animal models may not fully recapitulate the effects of noradrenergic denervation in humans.
未来方向
There are several future directions for research involving 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine. One area of interest is investigating the role of norepinephrine in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine could be used to selectively damage noradrenergic neurons in animal models of these diseases to investigate the effects of norepinephrine on disease pathology and progression. Another area of interest is investigating the effects of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine on other neurotransmitter systems, such as serotonin and GABA. Finally, future research could focus on developing more selective and potent compounds for noradrenergic denervation to improve the specificity and reliability of animal models.
Conclusion
In conclusion, 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine is a chemical compound that has been widely used in scientific research to selectively damage noradrenergic neurons. This compound has been used to investigate the role of norepinephrine in various physiological and pathological processes and has several advantages and limitations for lab experiments. 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has a well-established synthesis method and a well-characterized mechanism of action, making it a valuable tool for investigating the effects of noradrenergic denervation in animal models. Future research could focus on investigating the role of norepinephrine in neurodegenerative diseases, the effects of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine on other neurotransmitter systems, and developing more selective and potent compounds for noradrenergic denervation.
合成方法
The synthesis of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine in its pure form. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine for their studies.
科学研究应用
1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has been used extensively in scientific research to selectively damage noradrenergic neurons in animal models. This compound has been used to investigate the role of norepinephrine in various physiological and pathological processes, including learning and memory, stress response, depression, anxiety, and drug addiction. 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has also been used to study the effects of noradrenergic denervation on other neurotransmitter systems, such as dopamine and serotonin.
属性
CAS 编号 |
197166-38-4 |
|---|---|
分子式 |
C16H15Cl3N2O2S |
分子量 |
405.7 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-4-(2,5-dichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H15Cl3N2O2S/c17-12-2-1-3-14(10-12)20-6-8-21(9-7-20)24(22,23)16-11-13(18)4-5-15(16)19/h1-5,10-11H,6-9H2 |
InChI 键 |
CMOHIYAYQCFWEZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
规范 SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)
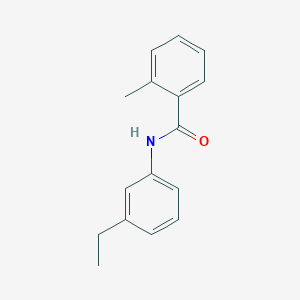

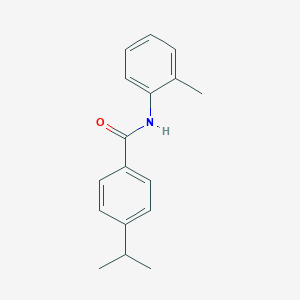
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)


